molecular formula C21H16N4 B062703 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline CAS No. 178265-65-1

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Cat. No.: B062703
CAS No.: 178265-65-1
M. Wt: 324.4 g/mol
InChI Key: CYISWQZYBSHTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline is a complex organic compound that features a terpyridine moiety linked to an aniline group Terpyridine is a tridentate ligand known for its ability to form stable complexes with various metal ions The aniline group, on the other hand, is a primary aromatic amine

Mechanism of Action

Target of Action

The primary target of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline, also known as 4’-(4-aminophenyl)-2,2’:6’,2’'-terpyridine, is metal ions . This compound acts as a tridentate ligand, coordinating with metal centers to form complexes . The role of these metal complexes can vary widely, depending on the specific metal ion and the environmental context.

Mode of Action

The compound interacts with its targets (metal ions) through its three near-coplanar nitrogen donor atoms . This interaction forms two adjacent 5-membered metal-nitrogen-carbon chelate rings . The resulting changes depend on the specific metal ion involved and can include changes in the metal’s oxidation state .

Biochemical Pathways

The compound’s interaction with metal ions can affect various biochemical pathways. For instance, it can be involved in the formation of coordination polymers and metallomacrocyclic complexes . The downstream effects of these interactions can be diverse and depend on the specific biochemical context.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific metal ion it interacts with and the biochemical context. For instance, terpyridine complexes can exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of different metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that aniline, a component of this compound, can interact with various enzymes and proteins . Aniline can undergo enzymatic reactions such as acetylation, hydroxylation, and conjugation with glucuronic acid

Cellular Effects

Some studies have shown that certain platinum (II) complexes with 4’-substituted-2,2’:6’,2’‘-terpyridine derivatives exhibit selective cytotoxicity against certain cancer cells . These complexes disrupt the expression of mitophagy-related proteins, alter the mitochondrial membrane potential, and affect cellular metabolism . It is unclear whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar effects.

Molecular Mechanism

It is known that aniline can undergo various chemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure of aniline, potentially affecting its interactions with biomolecules and its biological activity .

Temporal Effects in Laboratory Settings

It is known that aniline and its metabolites can be detected in urine samples collected over a period of 48 hours after oral dosage . This suggests that 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline may have similar temporal effects.

Dosage Effects in Animal Models

It is known that aniline can cause methemoglobinemia, which reduces oxygen transport to tissues, and can induce red blood cell destruction, resulting in immediate or delayed hemolytic anemia

Metabolic Pathways

It is known that aniline can be metabolized in the human body to form N-acetyl-4-aminophenol, which is the predominant urinary aniline metabolite

Transport and Distribution

It is known that aniline can adhere to the surface of soil particles and tends to accumulate in topsoil . It is unclear whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar transport and distribution properties.

Subcellular Localization

It is known that certain platinum (II) complexes with 4’-substituted-2,2’:6’,2’‘-terpyridine derivatives can target mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria . Whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar subcellular localization and activity is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine water at room temperature.

Major Products Formed

    Oxidation: Nitro-4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline.

    Reduction: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aminobenzene.

    Substitution: 4-Bromo-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline.

Scientific Research Applications

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline is unique due to its combination of terpyridine and aniline moieties. Similar compounds include:

These compounds share similar coordination properties but differ in their substituents, which can influence their reactivity and applications.

Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISWQZYBSHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446223
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178265-65-1
Record name 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
Customer
Q & A

Q1: What makes 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline interesting for scientific research?

A1: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is a versatile building block in coordination chemistry due to its terpyridine moiety. This structure allows it to readily form stable complexes with various metal ions, opening doors for applications in catalysis, materials science, and even medicinal chemistry.

Q2: How does the structure of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline contribute to its ability to act as a building block for sensing applications?

A3: The terpyridine unit in 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline readily coordinates with metal ions. Researchers have exploited this property to develop colorimetric and fluorescent sensors. For instance, derivatives of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline containing phenol groups were synthesized and exhibited a color change and fluorescence response in the presence of fluoride ions. [] This response stems from the interaction between the fluoride ions and the metal complex formed with the terpyridine moiety, highlighting the potential of these derivatives as selective anion sensors.

Q3: Can you provide an example of how 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is used in material science, particularly in the development of electrocatalysts?

A4: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline plays a crucial role in synthesizing ruthenium nanocluster-based electrocatalysts for hydrogen evolution reactions. [] In this application, the molecule serves as both a ligand and a stabilizing agent. It initially coordinates with ruthenium ions through its nitrogen atoms, controlling the growth and preventing the aggregation of ruthenium nanoclusters. [] Subsequent polymerization of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline further enhances the stability of these nanoclusters. [] This approach yields highly active and durable electrocatalysts with promising applications in renewable energy technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.